molecular formula C6H7ClO2S2 B2757081 2-(Thiophen-3-yl)ethane-1-sulfonyl chloride CAS No. 114896-66-1

2-(Thiophen-3-yl)ethane-1-sulfonyl chloride

Cat. No.: B2757081
CAS No.: 114896-66-1
M. Wt: 210.69
InChI Key: TXIKMGHOCOINDM-UHFFFAOYSA-N
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Description

Molecular Formula: C₆H₇ClO₂S₂ Structural Features: This compound consists of a thiophene ring (substituted at the 3-position) linked via an ethane spacer to a sulfonyl chloride group.

This contrasts with structurally similar sulfonyl chlorides, which are well-documented in materials science and pharmaceutical research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-3-ylethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIKMGHOCOINDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-3-yl)ethane-1-sulfonyl chloride typically involves the chlorosulfonation of 2-(Thiophen-3-yl)ethanol. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The process involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Sulfonamides: Formed by reaction with amines.

    Sulfonates: Formed by reaction with alcohols.

    Thiophene Derivatives: Formed through oxidation or reduction of the thiophene ring.

Scientific Research Applications

2-(Thiophen-3-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)ethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives. The thiophene ring can also participate in various chemical transformations, contributing to the compound’s versatility in organic synthesis .

Comparison with Similar Compounds

2-(2-(Thiophen-2-yl)ethoxy)ethane-1-sulfonyl Chloride (CAS 1341178-95-7)

Molecular Formula : C₈H₁₁ClO₃S₂
Key Differences :

  • Substituent Position : The thiophene ring is substituted at the 2-position instead of the 3-position.
  • Structural Modifications : An additional ethoxy (-OCH₂CH₂-) group increases molecular weight (254.75 g/mol vs. ~210.72 g/mol) and alters solubility in polar solvents .
  • Applications : Used in pharmaceutical intermediates and polymer synthesis due to its ether linkage, which enhances flexibility in macromolecular design .

5-Phenylthiophene-2-sulfonyl Chloride

Molecular Formula : C₁₀H₇ClO₂S₂
Key Differences :

  • Reactivity : The absence of an ethane spacer reduces steric hindrance, favoring nucleophilic substitution at the sulfonyl chloride site .

2-(2-Methoxyethoxy)ethane-1-sulfonyl Chloride (CAS 1215974-61-0)

Molecular Formula : C₅H₁₁ClO₄S
Key Differences :

  • Oxygen vs. Sulfur : Replaces the thiophene ring with a methoxyethoxy group, significantly increasing polarity and water solubility.
  • Applications : Widely used as a sulfonating agent in hydrophilic polymer synthesis .

Comparative Analysis of Key Properties

Structural and Electronic Effects

Property 2-(Thiophen-3-yl)ethane-1-sulfonyl Chloride 2-(Thiophen-2-yl)ethoxy Analogue 5-Phenylthiophene-2-sulfonyl Chloride
Thiophene Position 3-position 2-position 2-position
Functional Groups Ethane spacer + sulfonyl chloride Ethoxy + sulfonyl chloride Phenyl + sulfonyl chloride
Electron Density High (thiophene π-system) Moderate (ethoxy reduces density) Very high (phenyl conjugation)
Reactivity Expected high (less steric hindrance) Moderate (ethoxy increases bulk) High (planar structure)

Biological Activity

2-(Thiophen-3-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by the presence of a thiophene ring, which contributes to its unique chemical reactivity and biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C6H6ClO2SC_6H_6ClO_2S. The sulfonyl chloride functional group (SO₂Cl) is highly electrophilic, allowing it to react with nucleophiles, which is crucial for its biological activity. The thiophene ring enhances the compound's electronic properties, potentially influencing its interaction with biological targets.

The mechanism of action for this compound primarily involves the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites in proteins or nucleic acids, leading to modifications that may alter their function or activity. Such interactions can be exploited for therapeutic purposes, particularly in targeting specific enzymes or receptors involved in disease processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, thioureas derived from sulfonyl chlorides have demonstrated significant antibacterial effects against pathogens such as Staphylococcus aureus and antifungal properties against various fungi. The minimum inhibitory concentration (MIC) values for these compounds often fall within a range that indicates strong efficacy .

Case Studies

  • Antibacterial Activity : A study evaluating the antibacterial effects of sulfonyl thioureas showed that several derivatives exhibited MIC values between 0.78 and 3.125 μg/mL against S. aureus. The compounds were also tested for their inhibitory effects on key bacterial enzymes, demonstrating potential as effective antibacterial agents .
  • Antifungal Activity : Similar studies have reported that sulfonyl thioureas possess antifungal properties, with certain compounds showing effective inhibition against fungal strains, suggesting a broad spectrum of antimicrobial activity that could be harnessed in therapeutic applications .

Structure-Activity Relationship (SAR)

The presence of the thiophene ring and the sulfonyl chloride moiety plays a critical role in determining the biological activity of related compounds. Variations in substituents on the thiophene ring can significantly influence both the potency and spectrum of activity against microbial targets. For example, modifications at specific positions on the thiophene ring can enhance binding affinity to bacterial enzymes or receptors, thus improving efficacy .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can provide insights into its potential applications:

Compound NameBiological ActivityMIC (μg/mL)Notes
2-(Thiophen-2-yl)ethane-1-sulfonyl chlorideAntibacterial & Antifungal0.78 - 3.125Effective against S. aureus
1,3,4-Thiadiazole derivativesAnticancer, AntimicrobialVariableBroad pharmacological activities
Sulfonamide derivativesAntimicrobial<10Established class with clinical use

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Thiophen-3-yl)ethane-1-sulfonyl chloride, and how can purity be ensured?

  • Methodology : The compound is typically synthesized via sulfonation of 2-(thiophen-3-yl)ethanol using chlorosulfonic acid or thionyl chloride under inert conditions. A base like triethylamine is added to neutralize HCl byproducts .
  • Purification : Techniques include vacuum distillation (for low-boiling-point impurities) and recrystallization using non-polar solvents (e.g., hexane). Purity is validated via HPLC (>98%) and NMR spectroscopy (e.g., absence of residual solvent peaks) .

Q. What nucleophilic reactions are most efficient for modifying the sulfonyl chloride group?

  • Reaction Pathways :

  • Amines : React with primary/secondary amines to form sulfonamides (e.g., 78% yield with octadecylamine in THF at 0°C–RT) .
  • Alcohols : Form sulfonate esters under basic conditions (e.g., K₂CO₃ in acetone) .
    • Optimization : Use anhydrous solvents and stoichiometric bases (e.g., 1.2 eq. triethylamine) to minimize hydrolysis .

Advanced Research Questions

Q. How can computational modeling aid in predicting reactivity and stability?

  • Approach : Density Functional Theory (DFT) calculations assess electrophilicity of the sulfonyl chloride group and steric effects from the thiophene ring. Molecular dynamics simulations predict solubility in organic solvents (e.g., logP ~2.5) .
  • Case Study : MD simulations of 2-(2-fluorophenyl) analogs revealed enhanced reactivity due to electron-withdrawing substituents, guiding synthetic prioritization .

Q. How should researchers address contradictory data in reaction yields?

  • Analysis Framework :

Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading (e.g., 0–10 mol% DMAP).

Statistical Validation : Apply Design of Experiments (DoE) to identify critical factors. For example, a Plackett-Burman design resolved conflicting yields (45–78%) in sulfonamide synthesis .

Mechanistic Probe : Use in-situ IR spectroscopy to detect intermediate formation rates .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) on the thiophene ring?

  • Guidelines :

  • Directing Effects : The thiophene’s 3-position is electron-rich, favoring electrophilic attack. Nitration (HNO₃/AcOH) at 0°C yields 3-nitro derivatives with >90% regioselectivity .
  • Competitive Reactions : Bromination (NBS in CCl₄) may require Lewis acids (e.g., FeCl₃) to suppress sulfonyl group hydrolysis .

Q. How can biological activity be assessed for sulfonamide derivatives?

  • Protocols :

  • In Vitro Assays : Screen for enzyme inhibition (e.g., carbonic anhydrase) using UV-Vis kinetics (IC₅₀ determination).
  • Molecular Docking : Compare binding affinities of derivatives with target proteins (e.g., PDB: 1JD0) to prioritize synthesis .
  • Toxicity Profiling : Use zebrafish embryos (Danio rerio) for acute toxicity (LC₅₀) and developmental effects .

Critical Challenges and Solutions

  • Hydrolysis Sensitivity : The sulfonyl chloride group is prone to hydrolysis. Use moisture-free conditions (e.g., Schlenk line) and molecular sieves in reactions .
  • Byproduct Formation : Side products from thiophene ring oxidation can be minimized by avoiding strong oxidants (e.g., H₂O₂) .

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